REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[S:9](=[O:17])(=[O:16])[C:8]=2[CH:18]=1)([O-])=O.C(O)CC.Cl.[Sn]>O>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]2[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[S:9](=[O:17])(=[O:16])[C:8]=2[CH:18]=1 |^3:23|
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(S(C3=C2C=CC=C3)(=O)=O)C1
|
Name
|
|
Quantity
|
280 mL
|
Type
|
reactant
|
Smiles
|
C(CC)O
|
Name
|
|
Quantity
|
325 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Sn]
|
Name
|
|
Quantity
|
840 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 3 L round-bottom-flask equipped with a stirring bar
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser, and gas inlet
|
Type
|
CUSTOM
|
Details
|
then purged with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The slurry was heated to a reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
which led to the consumption of the yellow crystals
|
Type
|
FILTRATION
|
Details
|
The hot solution was filtered
|
Type
|
CUSTOM
|
Details
|
to remove the remaining tin powder
|
Type
|
TEMPERATURE
|
Details
|
chilled in an ice bath
|
Type
|
CUSTOM
|
Details
|
to crystallize the product
|
Type
|
FILTRATION
|
Details
|
The yellow crystals were collected by vacuum filtration
|
Type
|
WASH
|
Details
|
without washing with water
|
Type
|
CUSTOM
|
Details
|
air dried
|
Type
|
ADDITION
|
Details
|
The crystals were added to a 10% solution of sodium hydroxide (200 mL)
|
Type
|
FILTRATION
|
Details
|
The yellow powder was collected by vacuum filtration
|
Type
|
WASH
|
Details
|
washed well with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=CC2=C(S(C3=C2C=CC=C3)(=O)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.5 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |